3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid, trifluoroacetic acid
Description
3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid, trifluoroacetic acid (CAS: 1262412-13-4 with trifluoroacetic acid salt) is a protected azetidine derivative widely utilized in pharmaceutical research as a building block for drug discovery. The compound features a four-membered azetidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an amino group at the 3-position, and a carboxylic acid moiety. The trifluoroacetic acid (TFA) component likely acts as a counterion, enhancing solubility and stability during synthesis and purification . This structure enables its use in peptide mimetics, protease inhibitors, and other bioactive molecules requiring constrained geometries .
Properties
IUPAC Name |
3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4.C2HF3O2/c1-8(2,3)15-7(14)11-4-9(10,5-11)6(12)13;3-2(4,5)1(6)7/h4-5,10H2,1-3H3,(H,12,13);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCHEEDHVFCZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate. The process generally involves the following steps:
- Protection of the amino group with a Boc group.
- Formation of the azetidine ring.
- Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The Boc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like trifluoroacetic acid are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the azetidine ring is crucial for their biological activity, making them promising candidates for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess antibacterial properties against a range of pathogens. This potential is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .
Building Block in Organic Synthesis
3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of more complex molecules. This makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
Peptide Synthesis
The compound can be utilized in peptide synthesis due to its amino group and carboxylic acid functionality. It can act as a precursor for generating peptide bonds, thus facilitating the creation of peptide-based drugs .
Case Study 1: Anticancer Studies
A study published in RSC Advances investigated several azetidine derivatives for their anticancer activity. The findings revealed that modifications to the azetidine core significantly enhanced anticancer efficacy against various cancer cell lines. The study highlighted the importance of substituents on the azetidine ring in modulating biological activity, suggesting that 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid could be a lead compound for further development .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, derivatives of azetidine were screened against common bacterial strains. The results indicated that certain modifications led to increased antibacterial activity, showcasing the potential of 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid as a scaffold for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The Boc group provides stability and protection during reactions, allowing for selective modifications.
Comparison with Similar Compounds
Key Observations:
Boc Protection : The Boc group in the target compound and others (e.g., 142253-55-2) enhances stability during synthetic workflows, unlike the hydrochloride salt (102624-96-4), which lacks protection .
Amino vs. Fluorine Substitution: The amino group at the 3-position distinguishes the target compound from fluorinated analogs (e.g., 1083181-23-0), which are tailored for metabolic stability in vivo .
Trifluoroacetic Acid Counterion : The TFA salt improves solubility in polar solvents compared to neutral analogs like 142253-55-2, though it may complicate purification due to strong ion pairing .
Notes
Synthesis: The Boc-protected amino azetidine core is typically synthesized via Bücherer-Strecker or reductive amination routes, with TFA introduced during deprotection or purification .
Commercial Availability : The compound is typically stocked in milligram to gram quantities (e.g., 25g for 102624-96-4), but TFA-containing variants may require custom synthesis .
Biological Activity
3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid, trifluoroacetic acid (CAS Number: 1262412-13-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Molecular Formula: C11H17F3N2O6
Molecular Weight: 330 Da
IUPAC Name: 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid; trifluoroacetic acid
Purity: ≥97%
Boiling Point: Approximately 350.2 °C at 760 mmHg .
Biological Activity
The biological activity of 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid has been investigated in various studies, particularly focusing on its role as an inhibitor of bacterial virulence factors and its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that derivatives of azetidine compounds can exhibit antimicrobial properties. For instance, azetidine-based compounds have been shown to inhibit the Type III secretion system (T3SS) in pathogenic bacteria such as E. coli and Salmonella spp., which are crucial for their virulence . The specific mechanism by which this compound acts remains an area of ongoing research, but preliminary studies suggest it may interfere with the secretion of virulence factors.
Cytotoxicity and Safety
In vitro studies assessing cytotoxicity have shown that while some azetidine derivatives can inhibit bacterial growth, they also need to be evaluated for cytotoxic effects on human cells. Initial findings suggest that 3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid does not exhibit significant cytotoxicity at lower concentrations, making it a candidate for further exploration in drug development .
Research Findings and Case Studies
Q & A
Basic: What is the synthetic utility of the Boc group in this compound, and how is it removed?
The tert-butoxycarbonyl (Boc) group serves as a temporary protecting agent for the azetidine ring’s amine, preventing undesired nucleophilic reactions during coupling steps. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), which cleaves the Boc group via acidolysis. A typical protocol involves stirring the compound in 20–50% TFA/DCM for 30 minutes to 2 hours at 0°C to room temperature, followed by neutralization with a weak base (e.g., NaHCO₃) to stabilize the free amine .
Advanced: How do reaction conditions influence stereochemical outcomes during azetidine ring functionalization?
Stereochemical control in azetidine derivatives depends on:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor retention of configuration during coupling reactions.
- Catalytic systems : Pd-mediated cross-couplings or enzyme-catalyzed acylations reduce racemization risks.
- Temperature : Low temperatures (0–4°C) minimize epimerization. For example, in the synthesis of analogous compounds, NaOH-mediated hydrolysis of cyano intermediates at 25°C preserved stereointegrity .
Basic: Why is TFA used as a counterion in this compound?
TFA enhances solubility in organic solvents and facilitates purification via reverse-phase HPLC. Its strong acidity (pKa ~0.5) ensures complete protonation of the amine, stabilizing the compound during chromatography. However, residual TFA may interfere with NMR characterization, requiring careful lyophilization or ion-exchange chromatography .
Advanced: How can contradictory NMR data for azetidine derivatives be resolved?
Contradictions in NMR spectra (e.g., split signals for NH₂ groups) often arise from:
- Rotameric equilibria : Use variable-temperature NMR (VT-NMR) to coalesce split peaks.
- Solvent effects : Compare D₂O vs. DMSO-d₆ to identify exchangeable protons.
- 2D techniques : HSQC and NOESY clarify spatial relationships between protons, as demonstrated in studies of structurally similar γ-amino acids .
Basic: What purification strategies are effective for this compound?
- Flash chromatography : Use silica gel with a gradient of MeOH/CH₂Cl₂ (2–10% MeOH) for Boc-protected intermediates.
- HPLC : For TFA salts, a C18 column with 0.1% TFA in H₂O/ACN ensures high purity (>95%).
- Recrystallization : Ethyl acetate/hexane mixtures yield crystalline forms of Boc-protected precursors .
Advanced: What analytical methods quantify trace impurities in synthesized batches?
- LC-MS/MS : Detects hydrolyzed byproducts (e.g., free azetidine carboxylic acid) with a limit of detection (LOD) <0.1%.
- NMR relaxation studies : Identify residual solvents (e.g., DCM) using ¹³C NMR.
- Elemental analysis : Validates stoichiometry of TFA counterions (expected C: 37.2%, N: 9.8%) .
Basic: How does the azetidine ring’s strain influence reactivity?
The four-membered azetidine ring’s angle strain increases nucleophilicity at the NH group, making it prone to ring-opening under acidic conditions. This necessitates careful pH control during Boc deprotection (pH 2–4 optimal) to prevent degradation .
Advanced: What strategies mitigate side reactions during Boc removal?
- Scavengers : Add triisopropylsilane (TIPS) to quench carbocation byproducts.
- Dilute TFA : Reduce from 50% to 20% in DCM to slow acidolysis and minimize racemization.
- Low-temperature workup : Perform deprotection at –20°C for acid-sensitive derivatives, as shown in peptide synthesis .
Basic: What spectroscopic signatures confirm the compound’s structure?
- ¹H NMR : δ 1.4 ppm (Boc CH₃), δ 4.2–4.5 ppm (azetidine CH₂).
- ¹³C NMR : δ 155–160 ppm (Boc carbonyl), δ 170–175 ppm (carboxylic acid).
- IR : Strong C=O stretch at 1680–1720 cm⁻¹ .
Advanced: How do steric effects impact coupling reactions at the azetidine NH₂ group?
Bulky reagents (e.g., tert-butyl esters) hinder coupling efficiency. Strategies include:
- Activating agents : HATU or EDC/HOBt enhance reactivity with sterically hindered amines.
- Microwave-assisted synthesis : Reduces reaction times from 24 hr to 2 hr for 90% yield in analogous systems .
Basic: What storage conditions prevent decomposition?
Store lyophilized TFA salts at –20°C under inert gas (Ar/N₂). Boc-protected intermediates are stable at 4°C for 6–12 months in anhydrous DCM .
Advanced: How can computational modeling guide functional group modifications?
DFT calculations (e.g., B3LYP/6-31G*) predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
